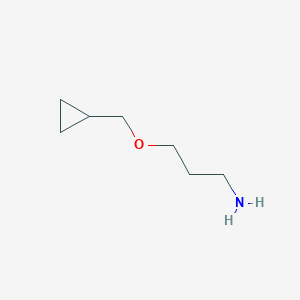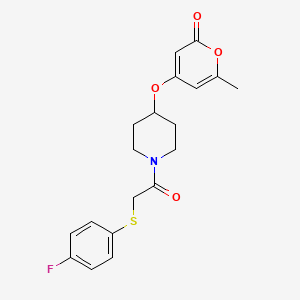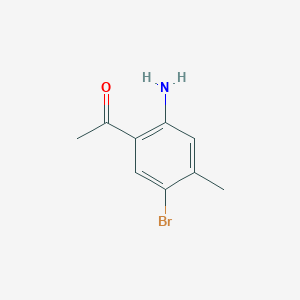
1-(2-Amino-5-bromo-4-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5-bromo-4-methylphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, with an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Amino-5-bromo-4-methylphenyl)ethanone can be synthesized through several synthetic routes. One common method involves the bromination of 1-(2-amino-4-methylphenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the use of ammonium bromide and oxone as brominating agents. This one-pot strategy allows for the efficient synthesis of alpha-bromoketones from secondary alcohols under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
1-(2-Amino-5-bromo-4-methylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(2-Amino-5-bromo-4-methylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the amino group and bromine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.
類似化合物との比較
Similar Compounds
- 1-(2-Amino-4-bromophenyl)ethanone
- 1-(2-Bromo-4-methylphenyl)ethanone
- 2-Bromo-1-(5-bromo-2-hydroxy-4-methylphenyl)ethanone
Uniqueness
1-(2-Amino-5-bromo-4-methylphenyl)ethanone is unique due to the specific arrangement of functional groups on the phenyl ring. The presence of both an amino group and a bromine atom in the ortho and meta positions, respectively, along with a methyl group, provides distinct chemical reactivity and potential biological activity compared to its analogs.
特性
IUPAC Name |
1-(2-amino-5-bromo-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKDROCPSWLPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6-Dimethyl-3-(2-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2712671.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)
![5-bromo-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)
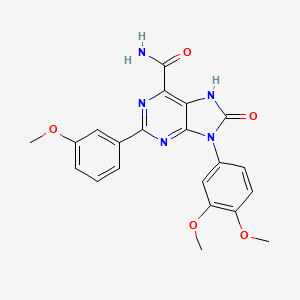
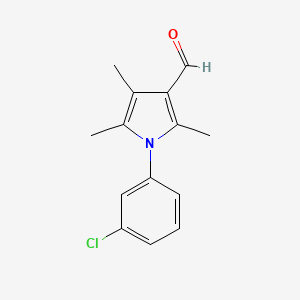

![4-(2H-1,3-benzodioxol-5-yl)-1-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2712681.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)
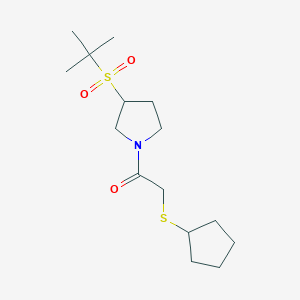
![(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2712686.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)
